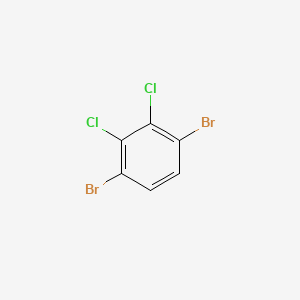

1,4-Dibromo-2,3-dichlorobenzene

Übersicht

Beschreibung

1,4-Dibromo-2,3-dichlorobenzene is a chemical compound used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tryosine phosphatase . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound involves bromination reactions of various substrates . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent for various alkenes, alkynes, and ketones . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H2Br2Cl2 . The experimental spectral bands were structurally assigned with the theoretical calculation .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily bromination reactions . These reactions are characterized by various functional groups and directions of transformation of certain classes of organic compounds in conditions of aqueous chlorination/bromination .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation

Halogenated benzenes, including compounds similar to 1,4-Dibromo-2,3-dichlorobenzene, have been studied for their behavior in catalytic oxidation processes. For instance, the catalytic oxidation of 1,2-dichlorobenzene has been investigated over transition metal oxides, revealing insights into the oxidation mechanisms and the effects of metal oxide–support interactions. This research could be relevant for understanding the catalytic behaviors of this compound in similar settings (Krishnamoorthy, Rivas, & Amiridis, 2000).

Environmental Degradation

Studies on the environmental degradation of 1,4-dichlorobenzene, a related compound, provide insights into the potential environmental fate and degradation pathways of this compound. For example, the efficiency of 1,4-dichlorobenzene degradation in water under various conditions such as photolysis, photocatalysis, and sonolysis has been explored. These findings are crucial for understanding how this compound might behave under similar environmental conditions (Selli, Bianchi, Pirola, Cappelletti, & Ragaini, 2008).

Physical Chemistry

Research on the physical chemistry aspects of halogenated benzenes, such as vapor pressures and lattice energies of 1,4-dichlorobenzene and 1,4-dibromobenzene, provides foundational knowledge that could be applied to this compound. Understanding these properties is essential for predicting the compound's behavior in various chemical and environmental contexts (Oonk, Genderen, Blok, & Van Der Linde, 2000).

Material Science

In material science, halogenated benzenes have been utilized in the synthesis of high molecular weight polymers and other complex molecules. For example, alkyne metathesis of 1,4-dipropynylated benzenes has been reported to form high-molecular-weight poly(p-phenyleneethynylenes), indicating potential applications of this compound in polymer synthesis and material science (Kloppenburg, Jones, & Bunz, 1999).

Environmental Risk Assessment

Risk assessments of compounds like 1,4-dichlorobenzene in marine environments provide a framework for evaluating the potential environmental impacts of this compound. Such assessments consider the compound's toxicity, persistence, and bioaccumulation potential, offering insights into the precautionary measures needed when dealing with halogenated benzenes (Boutonnet, Thompson, De Rooij, Garny, Lecloux, & Van Wijk, 2004).

Wirkmechanismus

Target of Action

It is known that brominated and chlorinated compounds often interact with various biological targets, including proteins and enzymes, affecting their function .

Mode of Action

Brominated and chlorinated benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Brominated and chlorinated compounds are known to interfere with various biochemical pathways, often through their electrophilic nature .

Pharmacokinetics

Similar halogenated compounds are often lipophilic, allowing them to cross biological membranes and distribute throughout the body . The metabolism and excretion of these compounds can vary widely and are influenced by factors such as molecular structure and the presence of metabolic enzymes .

Result of Action

Halogenated compounds can cause a variety of effects at the molecular and cellular level, including oxidative stress, dna damage, and disruption of normal cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2,3-dichlorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Additionally, the compound’s effects can be influenced by the biological environment, including the presence of metabolic enzymes and the characteristics of the target cells or tissues .

Safety and Hazards

1,4-Dibromo-2,3-dichlorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,4-dibromo-2,3-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQCCQSRNJMDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304119 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100191-20-6 | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100191-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)